2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine
CAS No.:
Cat. No.: VC17786800
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 2-methoxy-2-(1-methylcyclopentyl)ethanamine |
| Standard InChI | InChI=1S/C9H19NO/c1-9(5-3-4-6-9)8(7-10)11-2/h8H,3-7,10H2,1-2H3 |
| Standard InChI Key | KIQGTEXMFUPXMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1)C(CN)OC |
Introduction
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine is an organic compound characterized by its unique structure, featuring a methoxy group and a 1-methylcyclopentyl moiety attached to an ethanamine backbone. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development. The molecular formula for this compound is often reported as C10H17NO, although some sources may list it as C11H17NO, which might be due to a typographical error or a misunderstanding of its structure.
Synthesis Methods
The synthesis of 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine generally involves several key steps, often requiring specific conditions such as temperature control, solvent choice (typically polar aprotic solvents), and the use of catalysts or bases to facilitate reactions. Yields and purity are critical factors evaluated during synthesis.
| Synthetic Route | Key Conditions |
|---|---|
| 1. Nucleophilic Substitution | Polar aprotic solvents, bases |
| 2. Reductive Amination | Catalysts, controlled temperature |
| 3. Alkylation Reactions | Specific catalysts, solvent selection |
Potential Biological Activities
Research indicates that compounds similar to 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine may exhibit various biological activities, including interactions with receptors and enzymes involved in neurotransmission and metabolic pathways. In vitro studies suggest that this compound could modulate receptor activity, influencing pathways related to mood regulation and cognitive function.
Applications and Future Research Directions
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine has several potential applications in medicinal chemistry, particularly in drug development. Further investigation into its binding affinity and selectivity towards specific biological targets is essential for elucidating its therapeutic potential.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development, receptor modulation |
| Organic Synthesis | Intermediate for complex molecules |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine. Here are some notable examples:
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| 1-Methylcyclopentylamine | Similar cyclopentyl structure | Lacks methoxy group; primarily studied for neuroactive properties |
| 3-Methoxy-N,N-dimethylpropanamine | Contains a methoxy group but different carbon chain | Exhibits different biological activities related to central nervous system effects |
| 4-Methyl-N,N-dimethylbenzeneethanamine | Aromatic ring instead of cyclopentyl | Different reactivity due to aromatic stabilization |
The uniqueness of 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine lies in its combination of aliphatic amine characteristics with the cyclic structure, which may confer distinct pharmacological effects compared to its analogs.
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